molecular formula C25H20O6 B2548399 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid CAS No. 500203-91-8

2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid

Cat. No.: B2548399
CAS No.: 500203-91-8
M. Wt: 416.429
InChI Key: BWTANHLMTGIUBP-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid is a complex organic compound with a unique structure that combines elements of chromone and phenylacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 8-methyl-2-oxochromene-7-carboxylic acid, followed by esterification with phenylacetic acid. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 8-Methyl-2-oxochromene
  • Phenylacetic acid derivatives

Uniqueness

2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid is unique due to its combined structural features of chromone and phenylacetic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-15-21(30-24(25(27)28)17-6-4-3-5-7-17)13-12-19-20(14-22(26)31-23(15)19)16-8-10-18(29-2)11-9-16/h3-14,24H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTANHLMTGIUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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